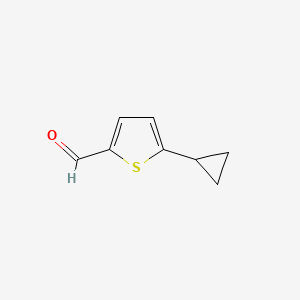

5-Cyclopropylthiophène-2-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

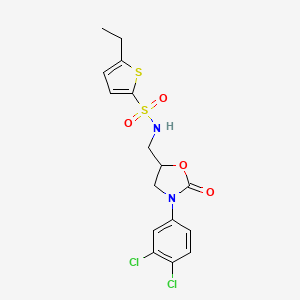

5-Cyclopropylthiophene-2-carbaldehyde is a compound that can be synthesized through various chemical reactions involving cyclopropyl carbaldehydes. The compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a cyclopropyl group attached to the aldehyde functional group.

Synthesis Analysis

The synthesis of cyclopropyl carbaldehydes can be achieved through different methods. One approach involves the acid-catalyzed synthesis of arylthio cyclopropane carbaldehydes and ketones, which provides a general strategy for the synthesis of these compounds with high yields and broad substrate scope . Another method includes the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from vinyl azides and 1,4-dithiane-2,5-diol, which is an eco-friendly and highly efficient process .

Molecular Structure Analysis

The molecular structure of 5-Cyclopropylthiophene-2-carbaldehyde is not directly discussed in the provided papers. However, the structure of related cyclopropyl carbaldehydes has been explored. For instance, the organocatalytic nucleophilic ring opening of cyclopropanecarbaldehydes by benzenethiols under the catalysis of proline leads to the formation of 4-phenylthio-substituted butyraldehydes . This indicates that the cyclopropyl group in these compounds can undergo ring-opening reactions, which may be relevant for the structural analysis of 5-Cyclopropylthiophene-2-carbaldehyde.

Chemical Reactions Analysis

Cyclopropyl carbaldehydes can participate in various chemical reactions. One such reaction is the TiX4-mediated Prins-type cyclization, which allows for the construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans . Additionally, cyclopropyl carbaldehydes can undergo ring-opening regio-, diastereo-, and enantioselective 1,3-chlorochalcogenation, leading to the formation of chlorochalcogenated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Cyclopropylthiophene-2-carbaldehyde are not explicitly detailed in the provided papers. However, the efficient preparation of related compounds, such as 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives, highlights the mild reaction conditions and good yields that can be achieved in the synthesis of cyclopropyl-containing thiophene derivatives . These properties suggest that 5-Cyclopropylthiophene-2-carbaldehyde may also be synthesized under mild conditions with good yields.

Applications De Recherche Scientifique

- Propriétés anticancéreuses: Les chercheurs explorent les cyclopropylthiophènes comme agents anticancéreux potentiels en raison de leur réactivité unique et de leur potentiel à améliorer les propriétés pharmaceutiques .

- Activité antioxydante et anti-inflammatoire: La partie cyclopropyle peut contribuer à de nouveaux composés biologiquement actifs, ce qui en fait un domaine passionnant pour la découverte de médicaments .

- Inhibiteurs de corrosion: Les dérivés du thiophène, y compris les cyclopropylthiophènes, trouvent des applications en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion .

- Pesticides et herbicides: La réactivité des cyclopropylthiophènes en fait des candidats intéressants pour le développement de nouveaux agrochimiques .

- Blocs de construction: Les chercheurs utilisent les cyclopropylthiophènes comme blocs de construction dans la synthèse de molécules plus complexes. Par exemple, la réaction de couplage croisé de Suzuki–Miyaura a été utilisée pour fonctionnaliser les cyclopropylthiophènes .

Pharmaceutiques et chimie médicinale

Sciences des matériaux

Agrochimie

Synthèse organique

Safety and Hazards

The safety data sheet for 5-Cyclopropylthiophene-2-carbaldehyde indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation . Therefore, it is recommended to use this compound only in well-ventilated areas and with appropriate protective equipment .

Mécanisme D'action

Target of Action

The primary targets of 5-Cyclopropylthiophene-2-carbaldehyde are currently unknown. This compound is a derivative of thiophene, which has been widely used in material sciences and agrochemistry, and has been successfully applied as pharmaceuticals with various biological activities . .

Mode of Action

As a derivative of thiophene, it may share some of the interactions that thiophene derivatives have with their targets . .

Biochemical Pathways

Thiophene derivatives are known to have various biological activities, suggesting they may interact with multiple biochemical pathways . .

Result of Action

Given that thiophene derivatives have been reported to have various biological activities , it is likely that 5-Cyclopropylthiophene-2-carbaldehyde also has some biological effects.

Propriétés

IUPAC Name |

5-cyclopropylthiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNYBMGQLIRVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)

![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)

![6-Chloro-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B2548148.png)

![N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine](/img/structure/B2548151.png)

![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2548154.png)

![1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2548155.png)